Boc-His(Trt)-OH
CAS No.: 32926-43-5
Cat. No.: VC21538808
Molecular Formula: C30H31N3O4
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32926-43-5 |
---|---|
Molecular Formula | C30H31N3O4 |
Molecular Weight | 497.6 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 |
Standard InChI Key | OYXZPXVCRAAKCM-SANMLTNESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Chemical Structure and Properties
Boc-His(Trt)-OH is a protected form of the amino acid histidine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. This dual protection is essential for controlling reactivity during peptide synthesis processes.
Physical and Chemical Properties
The compound is characterized by specific physical and chemical properties that make it suitable for peptide synthesis applications:
Property | Value |
---|---|
CAS Number | 32926-43-5 |
Molecular Formula | C30H31N3O4 |
Molecular Weight | 497.585 |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 667.5±55.0 °C at 760 mmHg |
Melting Point | ~130 °C (dec.) |
Flash Point | 357.5±31.5 °C |
Physical Form | Solid |
The compound's structural features provide it with specific chemical behaviors, including solubility in organic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), which are commonly used in peptide synthesis procedures .
Nomenclature and Synonyms
Boc-His(Trt)-OH is known by several synonyms in scientific literature:
-
N-Boc-N'-trityl-L-histidine
-
tert-butyloxycarbonyl-L-histidine(trityl)-OH
This variety of names reflects the compound's widespread use across different peptide synthesis protocols and research applications.
Synthesis and Preparation Methods
The synthesis of Boc-His(Trt)-OH involves a sequential protection strategy that targets specific functional groups within the histidine molecule.
Synthetic Routes
The preparation of Boc-His(Trt)-OH typically follows these key steps:
-
Protection of the amino group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
-
Protection of the imidazole side chain: The Boc-protected histidine is then reacted with trityl chloride (TrtCl) in the presence of a base such as pyridine to protect the imidazole side chain.
These protection strategies are crucial for ensuring that the histidine residue participates correctly in peptide bond formation without unwanted side reactions occurring at its reactive functional groups.
Applications in Peptide Synthesis
Boc-His(Trt)-OH plays a crucial role in solid-phase peptide synthesis (SPPS) and related peptide chemistry applications.
Role in Solid-Phase Peptide Synthesis
In SPPS, Boc-His(Trt)-OH serves as a protected building block that can be incorporated into growing peptide chains without unwanted side reactions. The dual protection strategy (Boc for the α-amino group and Trt for the imidazole side chain) ensures selective reactivity during the coupling process.
The compound is particularly valuable when synthesizing histidine-containing peptides, where protection of the imidazole side chain is crucial to prevent unwanted reactions and ensure proper peptide sequence formation.
Comparison with Other Protected Histidine Derivatives
Studies have compared Boc-His(Trt)-OH with other histidine derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH regarding epimerization levels and stability:
Histidine Derivative | Coupling Conditions | Epimerization Level |
---|---|---|
Fmoc-His(Trt)-OH | 50 °C, 10 min | High (>16% at 90°C) |
Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
In peptides like Beta Amyloid 1-42, using His(Boc) versus His(Trt) resulted in:
His Derivative | Coupling Conditions | Synthesis Time | D-Isomer (%) |
---|---|---|---|
His(Trt) | 50 °C, 10 min | 4 hr 24 min | 2.88 |
His(Boc) | 90 °C, 2 min | 3 hr 58 min | 1.29 |
These comparisons demonstrate that while Boc-His(Trt)-OH is widely used, other protected histidine derivatives may offer advantages in certain synthesis conditions, particularly regarding epimerization control .
Stability and Solution Properties
The stability of protected histidine derivatives in solution is a critical consideration for automated high-throughput SPPS applications.
Solution Stability
Research has examined the stability of various histidine derivatives in solution:
-
Fmoc-His(Trt)-OH shows discoloration within 24 hours and significant deterioration over a 10-day period
-
Fmoc-His(Boc)-OH remained colorless for the duration of a 10-day study
-
Fmoc-His(π-Mbom)-OH showed slight yellowing after 10 days
UPLC analysis confirmed that Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH retained >99% purity over 10 days, while Fmoc-His(Trt)-OH formed several impurities .
Although this specific study focused on Fmoc-protected derivatives, it provides insight into the relative stability of the trityl protecting group on histidine's imidazole side chain compared to other protecting strategies.
Research Applications and Findings
Boc-His(Trt)-OH has been employed in various research applications, particularly in the synthesis of biologically active peptides.
Pharmaceutical Applications
The compound has been used in the synthesis of pharmaceutical peptides, including components of:
-
Semaglutide, where Boc-His(Trt)-Aib-OH serves as a dipeptide component
-
Liraglutide, where protected histidine residues are critical components of the peptide structure
-
Beta Amyloid 1-42, a notoriously difficult sequence to synthesize that requires special coupling reagents
These applications demonstrate the importance of Boc-His(Trt)-OH in the development of peptide-based pharmaceuticals and research tools.
Benefits in Peptide Synthesis
The advantages of using protected histidine derivatives like Boc-His(Trt)-OH in peptide synthesis include:
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Reduced epimerization levels at elevated temperatures
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Control over reaction selectivity in complex peptide sequences
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Prevention of unwanted side reactions involving the imidazole side chain
Category | Information |
---|---|
Symbol(GHS) | GHS07 |
Signal word | Warning |
Hazard statements | H302-H315-H319-H335 |
Precautionary statements | P261-P305+P351+P338 |
These classifications indicate that the compound may cause irritation to skin and eyes, may be harmful if swallowed, and may cause respiratory irritation .
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